(2-(Ethoxycarbonyl)-5-methylpyridin-4-yl)boronic acid
CAS No.:
Cat. No.: VC17884717
Molecular Formula: C9H12BNO4
Molecular Weight: 209.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H12BNO4 |
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Molecular Weight | 209.01 g/mol |
IUPAC Name | (2-ethoxycarbonyl-5-methylpyridin-4-yl)boronic acid |
Standard InChI | InChI=1S/C9H12BNO4/c1-3-15-9(12)8-4-7(10(13)14)6(2)5-11-8/h4-5,13-14H,3H2,1-2H3 |
Standard InChI Key | ANMYJMVFGGXLNR-UHFFFAOYSA-N |
Canonical SMILES | B(C1=CC(=NC=C1C)C(=O)OCC)(O)O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of (2-(Ethoxycarbonyl)-5-methylpyridin-4-yl)boronic acid is C₉H₁₁BNO₄, with a molecular weight of 207.00 g/mol. The pyridine core is substituted at three positions:
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Position 2: Ethoxycarbonyl group (-COOCH₂CH₃), contributing electron-withdrawing effects.
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Position 5: Methyl group (-CH₃), enhancing steric bulk.
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Position 4: Boronic acid (-B(OH)₂), enabling Suzuki-Miyaura cross-coupling reactions.
The compound’s planar pyridine ring and polar substituents suggest moderate solubility in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Its boronic acid group can form reversible covalent bonds with diols and other nucleophiles, a property exploited in sensor design and targeted drug delivery .
Synthesis Methods
Functional Group Compatibility
The ethoxycarbonyl group is sensitive to hydrolysis under acidic or basic conditions. Patent literature describes protective strategies, such as using trimethylsilyl chloride (TMSCl) to temporarily mask reactive sites during synthesis .
Yield Optimization
Sigma-Aldrich protocols highlight the importance of anhydrous conditions and inert atmospheres (argon or nitrogen) to prevent boronic acid oxidation. Yields exceeding 70% are achievable with optimized stoichiometry and catalyst loading .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
This compound serves as a key building block in synthesizing biaryl structures. For instance, coupling with aryl halides produces substituted pyridine derivatives used in ligand design for catalysis .
Combinatorial Chemistry
Sigma-Aldrich’s CombiKits™ include boronic acids for high-throughput synthesis. The ethoxycarbonyl group allows post-coupling modifications, such as hydrolysis to carboxylic acids or reduction to alcohols .
Comparison with Structural Analogs
The table below contrasts (2-(Ethoxycarbonyl)-5-methylpyridin-4-yl)boronic acid with related boronic acids:
The unique positioning of the ethoxycarbonyl group in (2-(Ethoxycarbonyl)-5-methylpyridin-4-yl)boronic acid distinguishes it from analogs, offering tailored reactivity for niche applications.
Challenges and Future Directions
Stability Issues
Boronic acids are prone to protodeboronation under aqueous conditions. Encapsulation in liposomal carriers or conversion to trifluoroborate salts (e.g., K⁺[B(C₆F₅)₃]⁻) could enhance stability .
Expanding Reaction Scope
Future research could explore photoredox catalysis to enable C–H borylation directly on pyridine substrates, bypassing halogenation steps .
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